REACTION_CXSMILES
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Cl[CH2:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[C:4]=1[NH:5][C:6](=[O:9])[CH2:7][Cl:8].C(N(CC)CC)C>C(OCC)(=O)C.[Pd]>[CH3:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:15])([F:16])[F:17])[C:4]=1[NH:5][C:6](=[O:9])[CH2:7][Cl:8]
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Name
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|
Quantity
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2.02 g
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Type
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reactant
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Smiles
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ClCC1=C(NC(CCl)=O)C(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
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1 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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79.8 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
, the mixture was filtered
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Type
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CUSTOM
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Details
|
evaporated
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
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Smiles
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CC1=C(NC(CCl)=O)C(=CC=C1)C(F)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: PERCENTYIELD | 83.3% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |